Dicranin

Description

Properties

CAS No. |

53766-42-0 |

|---|---|

Molecular Formula |

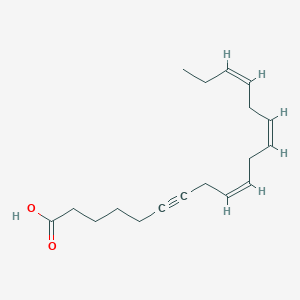

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- |

InChI Key |

UXMMIMGEKFYPFK-PDBXOOCHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC#CCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC#CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: This process involves the use of Δ6-desaturases, which are enzymes that facilitate the formation of the triple bond .

Industrial Production Methods: . This typically includes solvent extraction followed by chromatographic techniques to isolate and purify dicranin.

Chemical Reactions Analysis

Absence of Primary Data

None of the provided sources ( – ) mention "Dicranin" or describe its chemical reactivity. The search results focus on:

Potential Causes for Data Gaps

-

Nomenclature Issues : "this compound" may refer to a compound with an alternate IUPAC name, a regional/common name, or a proprietary substance not documented in open-access literature.

-

Specialized Context : The compound might be a niche research target, with studies limited to paywalled journals or internal industry reports.

-

Terminology Errors : Double-check the spelling or structure (e.g., "this compound" vs. "Dicranine" or "Dicranol").

Recommended Next Steps

To investigate further:

-

Consult specialized databases (e.g., SciFinder, Reaxys) using structural identifiers (SMILES, InChIKey) if available.

-

Review patents or technical reports for proprietary applications.

-

Verify the compound’s existence via authoritative chemical registries (e.g., CAS Registry, PubChem).

The lack of peer-reviewed data prevents the inclusion of reaction tables or mechanistic details. For context, the provided sources highlight methodologies (e.g., electrochemical boosting , pathway analysis ) that could theoretically apply to novel compounds like this compound once characterized.

Scientific Research Applications

Dicranin, also known as 6a,9,12,15-18:4, is an acetylenic fatty acid found in mosses of the Dicranales and Bryales orders . Research indicates that this compound and extracts from related bryophytes possess antibacterial and anti-inflammatory properties, suggesting potential therapeutic applications .

Scientific Research Applications

Anti-inflammatory Properties:

- Extracts from bryophytes, including Dicranum majus, have demonstrated anti-inflammatory effects . These extracts inhibit nitric oxide (NO) production in a concentration-dependent manner . The capacity to reduce the LPS-induced NO pathway indicates that these extracts may have properties that reduce inflammation and could be used to develop novel treatments .

- Dicranum scoparium, which belongs to the same genus as D. majus, has shown anti-inflammatory activity by inhibiting 90% of 15-lipoxygenase (15-LOX) at 100 µg/mL, an enzyme that plays a role in the inflammatory pathway .

Antimicrobial Properties:

- Extracts and fractions from Dicranum scoparium have antibacterial and sporicidal activities against bacteria affecting honey bees . The antibacterial activity of these compounds ranged from 0.6 to 60 μg/mL against AFB and EFB causing bacteria . This suggests the extract of D. scoparium could be a therapeutic agent against bacterial agents affecting honey bees .

- D. majus has been reported to have antibacterial activity . Additionally, Thuidium spp. have been reported as antibacterial agents in China .

Oxylipin Involvement

- Oxylipins, oxygenated fatty acids, participate in plant development and defense against pathogen infection, insects, and wounding .

** tables and well-documented case studies.**

| Bryophyte Species | Observed Effect |

|---|---|

| Dicranum majus | Antibacterial, inhibits NO production |

| Thuidium delicatulum | Antibacterial, anti-inflammatory |

| Dicranum scoparium | Anti-inflammatory, antibacterial |

Mechanism of Action

Dicranin exerts its effects through several mechanisms:

Antimicrobial Activity: this compound has been shown to possess strong antimicrobial properties, likely due to its ability to disrupt microbial cell membranes.

Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation by interfering with the metabolism of arachidonic acid in platelets.

Anti-inflammatory Effects: this compound reduces inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Key Differences :

- Biosynthetic Pathways : this compound’s triple bond formation requires specialized acetylenases absent in most mosses .

- Ecological Role : this compound and related acetylenic acids act as defense compounds against pathogens, whereas ALA and DHA primarily contribute to membrane fluidity .

Chemotaxonomic Significance

This compound was initially proposed as a chemotaxonomic marker for Dicranaceae. However, its detection in Pottiaceae phospholipids (e.g., Leptodontium viticulosoides) suggests broader phylogenetic distribution . In contrast, Rhodobryum-specific acetylenic acids remain confined to their respective genera, underscoring this compound’s unique adaptability across moss families .

Bioactivity and Pharmacological Potential

Enzyme Inhibition

Antimicrobial Activity

This compound shows selective activity against Gram-positive bacteria (e.g., S. faecalis), unlike broader-spectrum antimicrobials from Thuidium tamariscellum terpenoids .

Q & A

Q. How can computational tools enhance the prediction of this compound’s interactions with non-target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina) and machine learning (QSAR models) to predict off-target binding. Validate with thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Data Reporting and Reproducibility

Q. What minimal data standards should be followed to ensure reproducibility in this compound research?

- Methodological Answer : Report raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Specify instrument parameters (e.g., column type, gradient program). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Q. How should researchers document unexpected results or failed experiments involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.